

Electrophilic Bromination of 4-Hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dibromobenzaldehyde

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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the electrophilic bromination of 4-hydroxybenzaldehyde, a cornerstone reaction in organic synthesis for producing valuable intermediates. We will explore the underlying reaction mechanisms, detail experimental protocols for the synthesis of its primary brominated derivatives, and present key quantitative and spectroscopic data.

Introduction and Theoretical Background

4-Hydroxybenzaldehyde is a bifunctional aromatic compound featuring both a hydroxyl (-OH) and an aldehyde (-CHO) group attached to a benzene ring.^[1] Its brominated derivatives, primarily 3-bromo-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde, serve as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, including vanillin.^{[2][3][4]}

The regioselectivity of the bromination is governed by the principles of electrophilic aromatic substitution (EAS). The directing effects of the existing substituents on the aromatic ring determine the position of the incoming electrophile (Br^+).

- **Hydroxyl Group (-OH):** This is a strongly activating group.^{[5][6]} Through its ability to donate a lone pair of electrons into the ring via resonance, it increases the electron density of the aromatic system, making it more nucleophilic and thus more reactive towards electrophiles.^{[7][8]} It is an ortho, para-director.

- Aldehyde Group (-CHO): This is a deactivating group.^[7] The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive.^{[7][9]} It is a meta-director.

In the case of 4-hydroxybenzaldehyde, the powerful activating and directing effect of the hydroxyl group dominates over the deactivating effect of the aldehyde group.^[8] Therefore, electrophilic substitution occurs at the positions ortho to the hydroxyl group (C3 and C5), which are meta to the aldehyde group.

Reaction Mechanism and Products

The electrophilic bromination proceeds via the standard EAS mechanism. A bromine molecule is polarized by a Lewis acid or a polar solvent, generating an electrophilic bromine species that is attacked by the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product.

The degree of bromination is controlled by the stoichiometry of the reagents. Using approximately one equivalent of bromine typically favors the formation of the monosubstituted product, 3-bromo-4-hydroxybenzaldehyde. The use of excess bromine leads to the disubstituted product, 3,5-dibromo-4-hydroxybenzaldehyde.^[3] However, the monosubstituted product can readily disproportionate, making the isolation of pure 3-bromo-4-hydroxybenzaldehyde challenging.^{[10][11]}

Caption: Reaction pathway for mono- and di-bromination.

Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	CAS Number
4-Hydroxybenzaldehyde	C ₇ H ₆ O ₂	122.12	115-118	123-08-0[1]
3-Bromo-4-hydroxybenzaldehyde	C ₇ H ₅ BrO ₂	201.02	130-135	2973-78-6[3][12]
3,5-Dibromo-4-hydroxybenzaldehyde	C ₇ H ₄ Br ₂ O ₂	279.91	181-185	2973-77-5

Target Product	Reagents & Solvents	Temperature (°C)	Reaction Time	Yield (%)	Reference
3-Bromo-4-hydroxybenzaldehyde	Bromine, Chloroform	0	Not specified	65-75	[2][13]
3-Bromo-4-hydroxybenzaldehyde	Bromine, Dichloroethane, H ₂ O, H ₂ SO ₄ , H ₂ O ₂	0	~3 hours	86-88	[2]
3-Bromo-4-hydroxybenzaldehyde	Bromine, Methyl chloride, Ethyl acetate	10-45	9 hours	82.6	[14]
3,5-Dibromo-4-hydroxybenzaldehyde	p-Cresol, Bromine, o-Dichlorobenzene	32-168	Not specified	High	[15]

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spec (m/z)
4-Hydroxybenzaldehyde	~9.8 (s, 1H, CHO), 6.8-7.8 (m, 4H, Ar-H), ~4-5 (br s, 1H, OH)[1]	~191 (CHO), 115-162 (Ar-C) [1]	3200-3600 (O-H), 1680-1700 (C=O), 1400-1600 (C=C)[1]	122 (M ⁺)
3-Bromo-4-hydroxybenzaldehyde	Data not explicitly detailed in sources. Expected: aldehyde proton ~9.8 ppm, aromatic protons shifted, hydroxyl proton.	Data not available in sources.	Data not available in sources.	199/201 (M ⁺ /M ⁺ +2), characteristic bromine isotopic pattern.[12]
3,5-Dibromo-4-hydroxybenzaldehyde	Data not explicitly detailed in sources. Expected: aldehyde proton ~9.8 ppm, two aromatic protons as a singlet, hydroxyl proton.	Data not available in sources.	Data not available in sources.	278/280/282 (M ⁺ /M ⁺ +2/M ⁺ +4), characteristic dibromo isotopic pattern.

Note: Spectroscopic data can vary based on solvent and experimental conditions. The data for brominated products are based on expected chemical shifts and fragmentation patterns.[16]

Experimental Protocols

The following protocols are representative syntheses for the mono- and di-brominated products.

This protocol is adapted from a method yielding 65-75% of the target compound.[2][13]

Reagents and Materials:

- 4-Hydroxybenzaldehyde (61.1 g, 0.5 mol)
- Chloroform (600 mL)
- Bromine (27 mL, ~0.52 mol) dissolved in Chloroform
- Ice bath
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer

Procedure:

- Suspend 4-hydroxybenzaldehyde in 600 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.
- Cool the suspension to 0°C using an ice bath.
- While maintaining the temperature at 0°C, add a solution of bromine in chloroform dropwise to the suspension with vigorous stirring.
- After the addition is complete, continue stirring at 0°C for a specified period (e.g., 2 hours).^[2]
- The reaction mixture is then typically worked up by diluting with a non-polar solvent like petroleum ether to precipitate the product.^[2]
- The crude product is collected by filtration, washed, and can be purified by recrystallization from water to yield 3-bromo-4-hydroxybenzaldehyde.^{[2][3]}

This synthesis often starts from p-cresol to control the initial bromination steps.^{[15][17]}

Reagents and Materials:

- p-Cresol

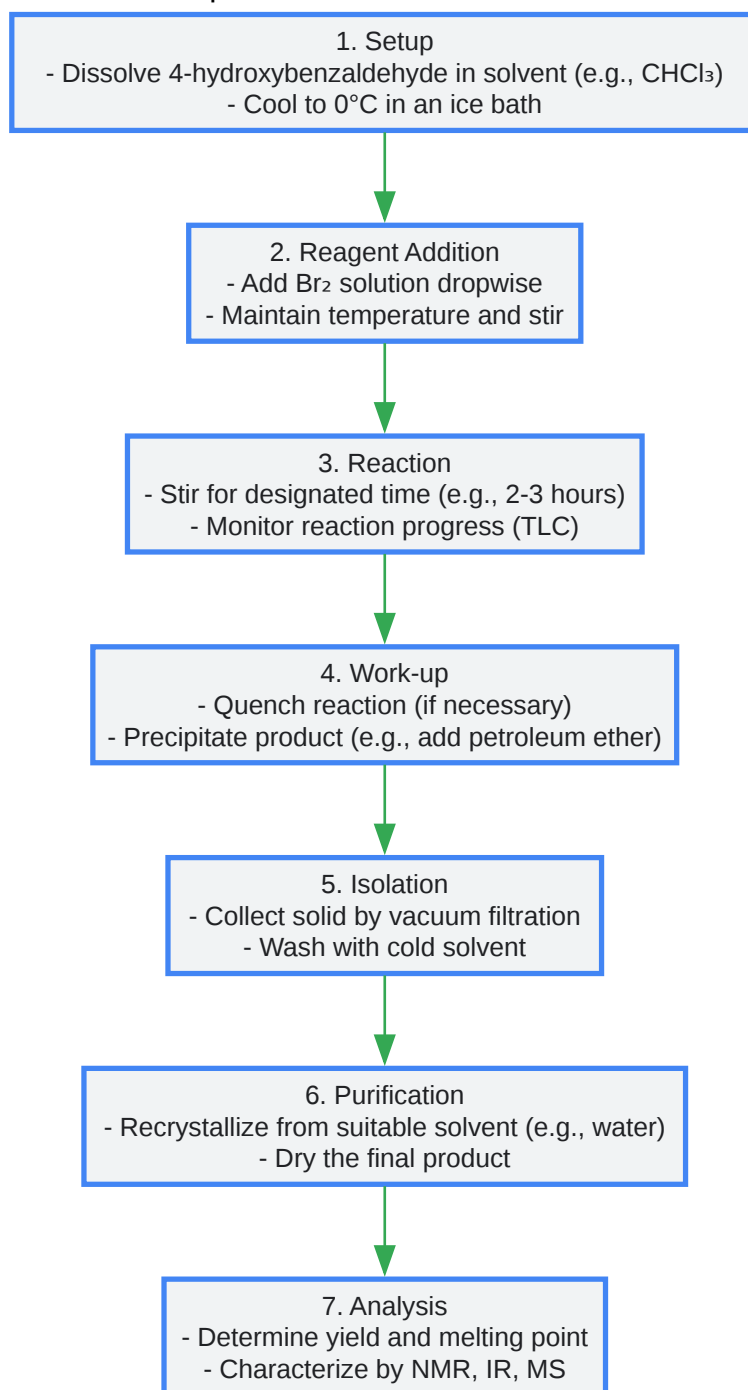
- o-Dichlorobenzene (solvent)
- Bromine
- Water
- Reaction vessel suitable for heating

Procedure:

- Nucleus Bromination: Dissolve p-cresol in o-dichlorobenzene. Perform bromination at a low temperature (e.g., 32-42°C) to achieve dibromination at the positions ortho to the hydroxyl group, yielding 2,6-dibromo-p-cresol.[\[15\]](#)[\[17\]](#)
- Side-Chain Bromination: Without isolating the intermediate, increase the reaction temperature significantly (e.g., 145-168°C) and continue bromination. This step brominates the methyl group to form a dibromomethyl group.[\[15\]](#)[\[17\]](#)
- Hydrolysis: Cool the reaction mixture. Add water and heat to reflux (e.g., 85-120°C) to hydrolyze the dibromomethyl group to an aldehyde.[\[15\]](#)[\[17\]](#)
- Isolation: Cool the mixture to induce crystallization. The product, 3,5-dibromo-4-hydroxybenzaldehyde, is collected by filtration, washed, and dried.[\[17\]](#)

Mandatory Visualizations

General Experimental Workflow for Bromination

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Caption: Generalized workflow for laboratory synthesis.

Conclusion

The electrophilic bromination of 4-hydroxybenzaldehyde is a regioselective reaction dictated by the potent activating effect of the hydroxyl group, leading to substitution at the ortho positions. The reaction conditions, particularly the stoichiometry of bromine, can be manipulated to favor either mono- or di-bromination, yielding 3-bromo-4-hydroxybenzaldehyde or 3,5-dibromo-4-hydroxybenzaldehyde, respectively. These products are highly valuable intermediates in organic synthesis. Careful control of temperature and reaction time, followed by appropriate work-up and purification, is essential for achieving high yields and purity.

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